1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-1-one
Description
1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-1-one is a chlorinated arylketone derivative featuring a 2-amino-5-ethoxyphenyl substituent. This compound belongs to a broader class of 3-chloropropan-1-one analogs, which are often synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. Its structural framework combines a reactive ketone group with a chloroalkyl chain and an aromatic ring functionalized with amino and ethoxy groups.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-(2-amino-5-ethoxyphenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C11H14ClNO2/c1-2-15-8-3-4-10(13)9(7-8)11(14)5-6-12/h3-4,7H,2,5-6,13H2,1H3 |
InChI Key |
BSDFHAILOKTGBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)C(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-ethoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and advanced purification techniques, such as distillation and crystallization, are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-ethoxyphenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s closest structural analogs differ in aromatic substituents, halogen placement, or functional groups. Key comparisons include:
Key Observations:
- Amino vs. Halogen Substituents: The amino group in the target compound enables hydrogen bonding, critical for enzyme inhibition (e.g., LiTR), whereas bromo/methylthio substituents prioritize electrophilic or hydrophobic interactions .
- Positional Effects : Ethoxy at position 5 (target) vs. bromo at position 4 () alters steric and electronic profiles, impacting binding affinity and synthesis pathways .
Physicochemical Properties
- Solubility: Ethoxy and amino groups improve aqueous solubility vs. bromophenyl or benzo[b]thiophenyl analogs.
- Stability: Chloropropanone derivatives are prone to hydrolysis; steric protection from ethoxy groups may enhance stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
